molecular formula C8H16ClNO2 B2473880 1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride CAS No. 2206610-69-5

1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride

Cat. No.: B2473880
CAS No.: 2206610-69-5
M. Wt: 193.67
InChI Key: DDSRYHCCNGKNSK-UHFFFAOYSA-N
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Description

1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride is a chemical compound with the molecular formula C8H15NO2. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used as an organic building block in various chemical syntheses and research applications .

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-7-5-8(11-6-7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSRYHCCNGKNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted spirocyclic compounds .

Scientific Research Applications

1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors and enzymes involved in neurotransmission. The compound's spirocyclic structure allows it to bind effectively to muscarinic receptors, which are crucial in modulating cholinergic signaling pathways.

Key Mechanisms:

  • Muscarinic Receptor Interaction : The compound has been shown to act as an agonist at M1 muscarinic receptors, which are implicated in cognitive functions and memory processes. Studies indicate that it can ameliorate cognitive deficits in animal models by enhancing cholinergic transmission .
  • Enzyme Modulation : It may also influence the activity of specific enzymes involved in neurotransmitter synthesis or degradation, thereby affecting overall neurotransmitter levels in the brain .

Biological Activity and Therapeutic Applications

Research has demonstrated various biological activities associated with this compound, particularly concerning neuropharmacology.

Neuropharmacological Effects:

  • Cognitive Enhancement : In vivo studies have shown that the compound can reverse scopolamine-induced memory impairment in rats, suggesting its potential as a treatment for Alzheimer's disease and other forms of dementia .
  • Cholinergic Side Effects : While exhibiting therapeutic potential, the compound's interaction with muscarinic receptors can also lead to side effects such as hypothermia and increased salivation, which are common with cholinergic agents .

Research Findings and Case Studies

A series of studies have explored the structure-activity relationship (SAR) of this compound and its analogs:

CompoundActivityNotable Findings
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 AgonistExhibited selective affinity for M1 receptors with reduced side effects compared to traditional cholinergics .
3-Methylene analoguePartial AgonistStimulated phosphoinositide hydrolysis in hippocampal slices, indicating potential cognitive enhancement properties .
(-)-29 (specific isomer)High AffinitySelected for clinical studies due to its potent agonistic activity and manageable side effect profile .

Q & A

Basic: What are the established synthetic routes for 1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride?

Methodological Answer:
The synthesis typically involves spirocyclic core formation followed by functionalization. Key approaches include:

  • Flow Chemistry : Continuous flow systems enable precise control over reaction parameters (e.g., temperature, residence time), improving yield and reproducibility. For example, biocatalytic transaminase technology has been adapted for analogous spirocyclic amines, achieving >90% enantiomeric excess .
  • Spirocyclization : Reaction of tetrahydrofuran derivatives with aziridine precursors under basic conditions (e.g., NaH in THF) forms the spirocyclic backbone. Post-functionalization with hydroxyl groups is achieved via oxidation or hydrolysis .
  • Hydrochloride Salt Formation : The free base is treated with HCl in anhydrous ethanol, followed by recrystallization for purity >95% .

Basic: How is the spirocyclic structure of this compound validated?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : Distinct signals for spirocyclic protons (δ 3.5–4.5 ppm for oxa/aza rings) and hydroxyl groups (broad singlet at δ 1.5–2.5 ppm) .
  • X-ray Crystallography : Resolves bond angles and ring conformations. For example, the oxa-aza spiro system shows a chair-like tetrahydrofuran ring fused to a puckered piperidine ring .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 191.66 for C₈H₁₄ClNO₂) confirm molecular weight, while fragmentation patterns validate the spiro scaffold .

Basic: What preliminary biological activities have been reported?

Methodological Answer:
Early studies highlight:

  • Enzyme Modulation : Interaction with transaminases and oxidoreductases, potentially due to the spirocyclic amine’s ability to mimic natural substrates .
  • Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC ~50 µM), attributed to membrane disruption by the lipophilic spiro structure .
  • Neuropharmacological Effects : Structural analogs inhibit monoamine transporters (e.g., serotonin reuptake), suggesting CNS applications .

Advanced: How do synthetic methodologies impact yield and purity?

Methodological Answer:
Comparative analysis reveals trade-offs:

Method Yield Purity Key Challenges
Flow Chemistry85–92%>98%High equipment cost; enzyme stability
Batch Spirocyclization70–80%90–95%Byproduct formation (e.g., ring-opened derivatives)
Solid-Phase Synthesis60–75%85–90%Limited scalability; resin compatibility issues

Flow systems minimize side reactions but require optimization of biocatalyst loading . Batch methods often require chromatographic purification, reducing throughput .

Advanced: What experimental challenges arise in studying enzyme interactions?

Methodological Answer:
Key challenges include:

  • Stereochemical Sensitivity : The compound’s enantiomers exhibit divergent binding affinities (e.g., R-isomer shows 10-fold higher inhibition of transaminases than S-isomer). Chiral HPLC or capillary electrophoresis is critical for enantiomer resolution .
  • Solvent Interference : Polar aprotic solvents (e.g., DMF) used in assays may denature enzymes. Alternative buffers (e.g., Tris-HCl with 5% DMSO) balance solubility and enzyme activity .
  • Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding sites, but false positives arise due to the spiro structure’s conformational flexibility. Mutagenesis studies validate putative targets .

Advanced: How can discrepancies in reported biological activities be resolved?

Methodological Answer:
Contradictions often stem from:

  • Structural Variants : Minor modifications (e.g., hydroxyl vs. methoxy groups) drastically alter activity. For example:

    Compound Modification Activity (IC₅₀)
    Parent (3-ol)–OH at C3120 µM (MAO-B inhibition)
    3-Methoxy analog–OCH₃ at C3>500 µM
    3-Keto derivative=O at C380 µM
  • Assay Conditions : Variations in pH, temperature, or cell lines affect results. Standardization using guidelines (e.g., NIH Assay Guidance Manual) improves reproducibility .

  • Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. known inhibitors) to mitigate batch-to-batch variability .

Advanced: What strategies optimize its use in drug discovery pipelines?

Methodological Answer:

  • Prodrug Design : Esterification of the hydroxyl group enhances bioavailability. For example, methyl ester derivatives show 3-fold higher Caco-2 permeability .
  • SAR Studies : Systematic modification of the spiro ring (e.g., replacing oxygen with sulfur) identifies pharmacophores. Aza-oxa spiro analogs exhibit improved metabolic stability .
  • In Silico Screening : QSAR models predict ADMET properties, prioritizing analogs with optimal logP (2.5–3.5) and polar surface area (<90 Ų) .

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